molecular formula C9H9ClO3S B2686830 2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone CAS No. 99586-87-5

2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone

Cat. No. B2686830
CAS RN: 99586-87-5
M. Wt: 232.68
InChI Key: AXIVKGQGCMDXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone” is a chemical compound with the CAS Number: 99586-87-5 . It has a molecular weight of 232.69 and is typically stored at 4 degrees Celsius . It is a powder in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-1-[4-(methylsulfonyl)phenyl]ethanone . The InChI code is 1S/C9H9ClO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a melting point of 128-130 degrees Celsius . It is a powder in its physical form .

Scientific Research Applications

Synthesis and Characterization

Research involving 2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone often focuses on the synthesis and characterization of novel compounds. For instance, the study on the preparation and activity of coenzyme M analogues highlights the synthetic exploration of sulfonate derivatives for enzymatic system investigations in Methanobacterium thermoautotrophicum R. Gunsalus, J. A. Romesser, R. Wolfe (1978). Furthermore, the development of functional aromatic multisulfonyl chlorides and their precursors underscores the compound's utility in creating complex organic molecules V. Percec et al. (2001).

Analytical Applications

The compound finds application in analytical chemistry, as demonstrated by the work on lipid peroxidation assays. The creation of a colorimetric assay leveraging the chromogenic reactions of sulfonic acid derivatives offers a novel method for measuring lipid peroxidation levels D. Gérard-Monnier et al. (1998). This indicates the compound's role in advancing methodologies for biochemical analysis.

Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis and medicinal chemistry, 2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone serves as a precursor or intermediate in synthesizing diverse organic molecules with potential biological activities. For example, the synthesis and biological evaluation of novel N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives as inhibitors of HIV-1 replication demonstrate the compound's significance in developing antiviral agents Zhiping Che et al. (2015).

Material Science and Polymer Chemistry

The compound also finds applications in material science and polymer chemistry, where it contributes to the synthesis of hyperbranched polymers with controlled degrees of branching. The self-polycondensation of derivatives related to 2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone showcases its utility in fabricating novel polymeric materials Yukari Segawa, Tomoya Higashihara, M. Ueda (2010).

Safety And Hazards

The compound is considered hazardous, with hazard statements H302 and H314 . Precautionary statements include P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, and P501 .

properties

IUPAC Name

2-chloro-1-(4-methylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIVKGQGCMDXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone

CAS RN

99586-87-5
Record name 2-chloro-1-(4-(methylsulfonyl)phenyl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.